(4-Methoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
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Overview
Description
(4-Methoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is a chemical compound with the molecular formula C17H15NO5. It is known for its unique structure, which includes a methoxyphenyl group and a dioxoisoindolyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the esterification of (4-methoxyphenyl)methanol with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Methoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(1,3-dioxoisoindol-2-yl)acetate: Similar structure but with a benzyl group instead of a methoxyphenyl group.
Methyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate: Similar structure but with a methyl group instead of a methoxyphenyl group.
Uniqueness
(4-Methoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
33357-94-7 |
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Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C18H15NO5/c1-23-13-8-6-12(7-9-13)11-24-16(20)10-19-17(21)14-4-2-3-5-15(14)18(19)22/h2-9H,10-11H2,1H3 |
InChI Key |
HEQPVEUQIQBDPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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